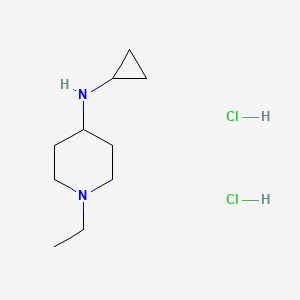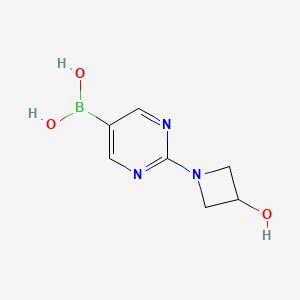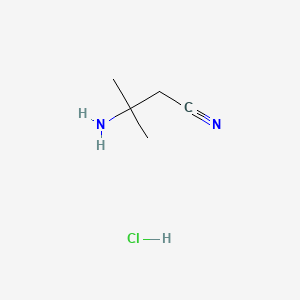
N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H20N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its unique structural features, including a cyclopropyl group and an ethyl group attached to the piperidine ring. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Ethylation: The ethyl group is introduced through alkylation reactions, typically using ethyl halides in the presence of a base.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride is used in various scientific research fields:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In studies involving the modulation of neurotransmitter systems.
Industry: Used in the synthesis of specialty chemicals and intermediates for agrochemicals.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-cyclopropyl-1-methylpiperidin-4-amine
- N-cyclopropyl-1-propylpiperidin-4-amine
- N-cyclopropyl-1-butylpiperidin-4-amine
Uniqueness
N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride is unique due to its specific structural features, such as the presence of both cyclopropyl and ethyl groups. These features confer distinct chemical and biological properties, making it valuable for research and industrial applications.
Propriétés
Numéro CAS |
2866323-33-1 |
|---|---|
Formule moléculaire |
C10H22Cl2N2 |
Poids moléculaire |
241.20 g/mol |
Nom IUPAC |
N-cyclopropyl-1-ethylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-2-12-7-5-10(6-8-12)11-9-3-4-9;;/h9-11H,2-8H2,1H3;2*1H |
Clé InChI |
ZRJMDGZBHBRLDU-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(CC1)NC2CC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13454244.png)

![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride](/img/structure/B13454261.png)










